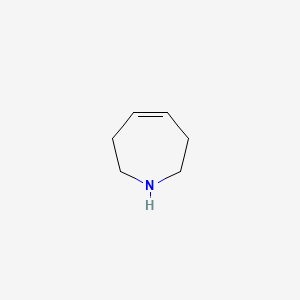

2,3,6,7-tetrahydro-1H-azepine

描述

Historical Context of Seven-Membered Nitrogen Heterocycles

The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, dates back to the 19th century. wikipedia.org Early work primarily centered on five- and six-membered aromatic rings like pyrrole (B145914), furan (B31954), and pyridine (B92270). wikipedia.org Seven-membered heterocycles, particularly those containing a nitrogen atom (azepanes and their derivatives), represented a greater synthetic challenge and were consequently less explored in the early days of organic chemistry. thieme-connect.com

The interest in seven-membered nitrogen heterocycles grew significantly with the discovery of their presence in natural products and their potential as pharmacophores in medicinal chemistry. lifechemicals.comnih.gov For instance, the development of benzodiazepines, which feature a seven-membered diazepine (B8756704) ring, in the mid-20th century, highlighted the therapeutic potential of these larger ring systems, famously exemplified by drugs like diazepam. nih.govutas.edu.au This spurred further research into the synthesis and properties of related seven-membered rings, including azepanes. utas.edu.au The ongoing quest for novel bioactive molecules continues to drive the development of new synthetic methods to access these complex scaffolds. utas.edu.aunih.gov

Structural Features and Conformational Aspects of Tetrahydroazepines

The parent compound, 2,3,6,7-tetrahydro-1H-azepine, has the molecular formula C₆H₁₁N. The structure consists of a seven-membered ring containing one nitrogen atom and a single endocyclic double bond. The "tetrahydro" designation indicates that four of the carbon atoms in the azepine ring are saturated. The atoms in the ring exhibit different hybridization states: the two carbons of the double bond are sp² hybridized, while the remaining four carbons and the nitrogen atom are sp³ hybridized. This combination of sp² and sp³ centers results in a non-planar, flexible ring system.

The geometry of the ring is a crucial aspect of its chemical behavior. The bond angles around the sp² carbons are approximately 120°, typical for trigonal planar geometry, while the angles around the sp³ carbons and nitrogen are closer to the 109.5° of a tetrahedron, though distorted due to ring strain. avogadro.ccchemaxon.com

Interactive Data Table: General Bond Parameters in Tetrahydroazepines

| Bond Type | Hybridization | Ideal Bond Angle (°) | Typical Bond Length (Å) |

| C=C | sp²-sp² | 120 | 1.34 |

| C-C | sp³-sp³ | 109.5 | 1.54 |

| C-N | sp³-sp³ | 109.5 | 1.47 |

| C-H (on sp² C) | - | - | 1.09 |

| C-H (on sp³ C) | - | - | 1.10 |

| N-H | - | - | 1.01 |

Note: Actual bond angles and lengths can deviate due to ring strain and substituent effects. libretexts.orgnih.gov

The conformational flexibility of the seven-membered ring is a key characteristic of tetrahydroazepines. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like cycloheptene (B1346976) and tetrahydroazepines can adopt several low-energy conformations, often described as twist-chair and boat forms. dblp.orgcdnsciencepub.com The specific conformation adopted can be influenced by the substitution pattern on the ring. lifechemicals.comnih.gov This conformational diversity is often critical for the biological activity of molecules containing this ring system, as it allows the molecule to adopt the optimal geometry for interacting with a biological target. lifechemicals.com

Significance of the this compound Core in Chemical Synthesis

The this compound core is a valuable building block in modern organic synthesis. Its structure contains multiple reactive sites that can be selectively functionalized to create a wide range of more complex molecules. The nitrogen atom can be acylated, alkylated, or used in coupling reactions, while the double bond can undergo various addition reactions.

This scaffold is particularly significant in medicinal chemistry, where it is used to develop novel therapeutic agents. Azepine-based compounds have shown a wide array of pharmacological activities. nih.govresearchgate.net The tetrahydroazepine ring serves as a versatile scaffold for constructing molecules targeting various conditions. For example, derivatives have been investigated for their potential in treating neurological disorders.

Recent synthetic methodologies have focused on creating substituted tetrahydroazepines with high efficiency and stereocontrol. nih.govcsic.es Techniques such as the aza-Prins cyclization and various transition metal-catalyzed reactions have been developed to access these ring systems. nih.govrsc.org These methods allow for the introduction of various substituents, enabling the synthesis of diverse libraries of compounds for drug discovery. nih.govacs.org

Interactive Data Table: Examples of Complex Molecules Synthesized Using a Tetrahydroazepine Core

| Precursor/Intermediate | Synthetic Method | Resulting Compound Class/Example | Significance/Application |

| 1-Amino-3-triphenylsilyl-4-pentenes | Silyl (B83357) Aza-Prins Cyclization (SAPC) | 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Efficient synthesis of monosubstituted tetrahydroazepines. nih.govresearchgate.net |

| Fluorinated Allenynes and Amines | Cu(I)-Catalyzed Tandem Amination/Cyclization | Methyl 4-(trifluoromethyl)-1-(4-methylphenyl)-2,3,6,7-tetrahydro-1H-azepine-2-carboxylate | Access to functionalized azepines with potential biological activity. mdpi.com |

| N-benzylated azepane precursor | Beckmann rearrangement of cyclohexanone (B45756) oximes | N-benzylated bicyclic azepane | Potent inhibitor of monoamine transporters with potential for treating neuropsychiatric disorders. acs.orgresearchgate.net |

| Aziridines and Allenoates | Phosphine-promoted [4+3] annulation | Functionalized tetrahydroazepines | Provides access to biologically interesting tetrahydroazepines with good regioselectivity. rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2,3,6,7-tetrahydro-1H-azepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOHMDMTVAYPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614818 | |

| Record name | 2,3,6,7-Tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57502-46-2 | |

| Record name | 2,3,6,7-Tetrahydro-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,6,7 Tetrahydro 1h Azepine and Its Functionalized Derivatives

Ring-Closing Approaches

Ring-closing reactions are a cornerstone in the synthesis of cyclic molecules, including the 2,3,6,7-tetrahydro-1H-azepine scaffold. These methods involve the intramolecular formation of a bond to close a linear precursor into a ring.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated heterocyclic compounds, including seven-membered nitrogen heterocycles. acs.orguwindsor.ca This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin, such as ethylene, which drives the reaction forward. uwindsor.ca The use of RCM allows for the construction of the azepine ring under mild conditions and with high functional group tolerance. acs.orgacs.org

Microwave irradiation has been successfully employed to accelerate the synthesis of azepine cores via RCM. acs.org This technique offers significant advantages, including drastically reduced reaction times, often from hours to minutes, and the suppression of unwanted isomerization byproducts. acs.org For instance, the RCM of N-allylated aminoamides under microwave irradiation provides rapid access to azepine derivatives. The preparation of the RCM substrates themselves, such as through N-allylation, can also be expedited using microwave heating. One study demonstrated the successful synthesis of various five-, six-, and seven-membered N-heterocycles in shorter reaction times and with excellent yields using microwave-assisted RCM. acs.orgnih.gov

A notable application of microwave-assisted RCM is the synthesis of azepine-appended (het)aryl aminoamides. acs.orgnih.gov In a specific example, the RCM of a diallylated substrate in the presence of a Grubbs II catalyst under microwave irradiation led to the formation of the corresponding this compound derivative in high yield. acs.org The optimization of reaction conditions, such as solvent and catalyst loading, is crucial for achieving optimal results. acs.orgnih.gov Toluene (B28343) has been identified as a suitable solvent for these transformations. acs.orgnih.gov

Table 1: Optimization of Microwave-Assisted RCM for Azepine Synthesis

The choice and loading of the catalyst are critical factors in the efficiency of RCM for synthesizing azepine derivatives. The Grubbs II catalyst is commonly employed for these transformations. nih.gov Studies have shown that a catalyst loading of 3 mol% is often sufficient to achieve optimal yields, and increasing the catalyst amount does not necessarily improve the outcome. acs.orgnih.gov For instance, in the synthesis of azepine-appended aminoamides, using 3 mol% of Grubbs II catalyst in toluene at room temperature for just 3 minutes resulted in a 98% yield of the desired product. nih.gov

In some cases, optimization of the catalyst loading and reaction temperature is necessary to achieve high yields and prevent the formation of byproducts. For the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, it was found that a catalyst loading of 5 mol% of Grubbs catalyst and a temperature of 60°C were optimal for the RCM step, leading to the desired product in 81% yield over two steps. acs.org The stability of the ruthenium catalyst in the reaction medium is also a crucial consideration, especially in aqueous emulsion systems. nih.gov The development of more stable and active catalysts continues to be an area of active research to further enhance the utility of RCM in azepine synthesis. nih.gov

Table 2: Catalyst Loading in RCM for Azepine Synthesis

Microwave-Assisted Protocols

Intramolecular Condensation and Cyclization Reactions

Intramolecular condensation and cyclization reactions represent another major pathway to the this compound ring system. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to construct the seven-membered ring.

A novel and efficient method for the synthesis of 2,3-dihydro-1H-azepine derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions using a Lewis acid catalyst, such as boron tribromide (BBr₃), and an additive like phosphorus pentoxide (P₂O₅). organic-chemistry.orgresearchgate.net The process is highly efficient and scalable, affording a diverse range of azepine derivatives in very good yields (71-96%). organic-chemistry.orgresearchgate.net The reaction likely proceeds through a cascade involving nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration. organic-chemistry.orgresearchgate.net This methodology demonstrates the versatility of stable tertiary enamides as synthons for the construction of complex heterocyclic structures. organic-chemistry.org

A new mode for azepine ring closure has been developed based on the intramolecular 1,7-carbonyl-enamine cyclization. chem-soc.siresearchgate.net This strategy has been successfully applied to the synthesis of novel fused heterocyclic systems, such as pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline. chem-soc.siresearchgate.net The key step involves the cyclization of an enamine intermediate onto a carbonyl group, forming the seven-membered azepine ring. chem-soc.si For example, the reaction of an α-bromoazepandione with ethylenediamine (B42938) or o-phenylenediamine (B120857) leads to the formation of the corresponding fused azepine derivatives. chem-soc.si The reaction conditions and the nature of the substrates have been studied to optimize this new mode of ring closure. chem-soc.si

Table 3: Compound Names Mentioned in the Article

Tertiary Enamide-Mediated Cyclocondensations

Multicomponent Reaction (MCR) Strategies: Ugi Reaction Variants

Multicomponent reactions (MCRs), which combine three or more substrates in a single operation, offer a highly efficient and diversity-oriented approach to complex molecules. The Ugi reaction, a cornerstone of MCR chemistry, has been adapted for the synthesis of seven-membered heterocyclic systems, including those related to the tetrahydroazepine core.

A notable advancement is the diastereoselective Ugi-Joullié three-component reaction (JU-3CR) performed on chiral seven-membered cyclic imines. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Research has demonstrated that 2-substituted dihydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepines, which are seven-membered cyclic imines, can react with various isocyanides and carboxylic acids to produce tetrahydro[f] beilstein-journals.orgCurrent time information in Bangalore, IN.benzoxazepines. beilstein-journals.orgbeilstein-journals.orgrsc.orgrsc.org This reaction represents a rare example of a highly diastereoselective Ugi reaction on a seven-membered ring, achieving diastereomeric ratios as high as 9:1. beilstein-journals.orgbeilstein-journals.org The success of this 1,4-asymmetric induction is significant, as stereocontrol in Ugi reactions, especially with large rings, is notoriously challenging. beilstein-journals.orgbeilstein-journals.org The process allows for the introduction of three points of diversity in a single step, making it a powerful tool for creating libraries of complex, drug-like molecules. rsc.org

Another variant, the azido-Ugi reaction, has been successfully applied to seven-membered cyclic imines. msu.ru In a six-component reaction involving a cyclic ketimine, an aldehyde, an isocyanide, and a source of hydrazoic acid (like TMSN₃), bis-tetrazole derived α-substituted tetrahydroazepines can be synthesized. msu.ru Furthermore, a four-component Ugi-azide reaction with 2-substituted cyclic imines provides a direct route to five-, six-, and seven-membered cyclic amines bearing a tetrazole ring, which are valuable as organocatalysts. acs.org These MCR strategies highlight the versatility of the Ugi reaction in constructing complex azepine-related structures.

Table 1: Ugi Reaction Variants for the Synthesis of Azepine-Related Scaffolds

| Starting Imine | Components | Product Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

| (R)-2-Phenyl-2,3-dihydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | Acetic acid, t-Butyl isocyanide | N-(tert-Butyl)-2-((R)-2-phenyl-2,3,4,5-tetrahydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepin-4-yl)acetamide | 8:1 | 82% | beilstein-journals.org |

| (R)-2-Phenyl-2,3-dihydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | Acetic acid, Cyclohexyl isocyanide | N-Cyclohexyl-2-((R)-2-phenyl-2,3,4,5-tetrahydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepin-4-yl)acetamide | 9:1 | 75% | beilstein-journals.org |

| (R)-2-Methyl-2,3-dihydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepine | Acetic acid, t-Butyl isocyanide | N-(tert-Butyl)-2-((R)-2-methyl-2,3,4,5-tetrahydrobenzo[f] beilstein-journals.orgCurrent time information in Bangalore, IN.oxazepin-4-yl)acetamide | 5.25:1 | 80% | beilstein-journals.org |

| 2-Ethyl-3,4,5,6-tetrahydro-2H-azepine | Formaldehyde, Benzyl isocyanide, TMSN₃ (2 equiv.) | Bis-tetrazole derived tetrahydroazepine | - | 56% | msu.ru |

Radical-Mediated Tandem Cyclization

Radical cyclizations provide a powerful method for C-C and C-heteroatom bond formation under mild conditions. Atom-transfer radical cyclization (ATRC) is cited as a classical method for the synthesis of tetrahydroazepines. researchgate.netcsic.es This strategy typically involves the generation of a radical from a precursor, which then undergoes an intramolecular cyclization onto an unsaturated moiety.

While direct tandem radical cyclizations to form the basic this compound are less commonly detailed, related strategies illustrate the principle. For instance, BEt₃/O₂-initiated iodine-atom-transfer radical cyclization of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides proceeds via a 6-exo cyclization to furnish δ-lactams, which are seven-membered nitrogen-containing rings. mdpi.com The cyclization of nitrogen-centered radicals, generated from various precursors, onto internal unsaturations is a robust approach for synthesizing a wide range of nitrogen heterocycles. researchgate.net

More complex polycyclic systems containing an azepine ring can also be assembled using radical-based tandem reactions. A nickel-catalyzed tandem process involving the ring-opening of a cyclopropane (B1198618) and subsequent radical alkylation of an aromatic ring has been developed to synthesize benzo[b]naphtho[1,2-d]azepine derivatives from alkyl bromide-tethered alkylidenecyclopropanes. acs.org These examples demonstrate the potential of radical-mediated reactions to construct the seven-membered azepine ring system, even though a dedicated tandem cyclization for the parent heterocycle is not prominently featured in recent literature.

Catalytic Cycloaddition Reactions

Phosphine-Catalyzed Cycloadditions

Phosphine (B1218219) organocatalysis has emerged as a potent tool for constructing cyclic systems. Specifically, phosphine-catalyzed [4+3] cycloaddition reactions provide a direct and efficient route to functionalized tetrahydroazepines. This methodology typically involves the reaction of an allenoate, which acts as a four-carbon synthon after activation by the phosphine, with a three-atom partner.

One successful approach utilizes the reaction between allenoates and activated aziridines. rsc.org In the presence of an alkyldiphenylphosphine catalyst, a [4+3] annulation occurs under mild conditions, affording highly functionalized tetrahydroazepines in moderate to excellent yields and with good stereoselectivity. rsc.org The choice of phosphine catalyst is crucial; triphenylphosphine (B44618) (PPh₃) can lead to a competing [3+3] annulation pathway, highlighting the catalyst's role in directing the reaction's regioselectivity. rsc.org

A more recent development involves the phosphine-catalyzed [4+3] annulation of β′-acetoxy allenoates with 1C,3N-dinucleophiles derived from benzimidazole. beilstein-journals.org This method efficiently produces functionalized azepine derivatives with moderate to excellent yields and demonstrates a broad substrate scope. beilstein-journals.org An asymmetric variant using a chiral phosphine catalyst has also been explored, opening a pathway to enantiomerically enriched azepine structures. beilstein-journals.org

Table 2: Phosphine-Catalyzed [4+3] Cycloadditions for Tetrahydroazepine Synthesis

| Allenoate Partner | 3-Atom Partner | Catalyst | Product | Yield | Reference |

| Ethyl allenoate | N-Tosyl-2-phenylaziridine | Methyldiphenylphosphine | Functionalized Tetrahydroazepine | 89% | rsc.org |

| Ethyl allenoate | N-Tosyl-2-(4-chlorophenyl)aziridine | Methyldiphenylphosphine | Functionalized Tetrahydroazepine | 85% | rsc.org |

| β′-Acetoxy allenoate | Benzimidazole-derived 1C,3N-dinucleophile | Triphenylphosphine | Fused Azepine Derivative | 95% | beilstein-journals.org |

| β′-Acetoxy allenoate | Benzimidazole-derived 1C,3N-dinucleophile | (R)-SITCP (for asymmetry) | Chiral Fused Azepine Derivative | 75% | beilstein-journals.org |

Transition Metal-Catalyzed Tandem Amination/Cyclization (e.g., Cu(I)-catalyzed)

Transition metal catalysis offers powerful strategies for tandem reactions, where multiple bond-forming events occur in a single pot. Copper(I) catalysis, in particular, has been effectively used to construct functionalized azepine rings through a tandem amination/cyclization sequence.

An efficient method has been developed for the synthesis of trifluoromethyl-substituted azepine-2-carboxylates and their phosphorus analogues. beilstein-journals.orgacs.org This reaction involves the Cu(I)-catalyzed transformation of functionalized allenynes. beilstein-journals.orgacs.org The process begins with the intermolecular addition of a primary or secondary amine to the allenyne system, followed by an intramolecular cyclization onto the alkyne moiety. beilstein-journals.org This tandem reaction is the first of its kind for allenynes under metal catalysis and provides access to novel α-CF₃-containing azepine derivatives, which are of interest for bioorganic and medicinal chemistry. beilstein-journals.org The reaction proceeds selectively and with good yields for a range of amines. beilstein-journals.org

Table 3: Cu(I)-Catalyzed Tandem Amination/Cyclization of Allenynes

| Allenyne Substrate | Amine | Catalyst | Product | Yield | Reference |

| CF₃-substituted allenyne ester | Aniline | CuI (10 mol%) | 4-Anilino-3-(trifluoromethyl)-6,7-dihydro-1H-azepine-2-carboxylate | 65% | beilstein-journals.org |

| CF₃-substituted allenyne ester | p-Toluidine | CuI (10 mol%) | 4-(p-Toluidino)-3-(trifluoromethyl)-6,7-dihydro-1H-azepine-2-carboxylate | 61% | beilstein-journals.org |

| CF₃-substituted allenyne ester | p-Anisidine | CuI (10 mol%) | 4-(p-Anisidino)-3-(trifluoromethyl)-6,7-dihydro-1H-azepine-2-carboxylate | 58% | beilstein-journals.org |

| CF₃-substituted allenyne ester | Morpholine | CuI (10 mol%) | 4-Morpholino-3-(trifluoromethyl)-6,7-dihydro-1H-azepine-2-carboxylate | 62% | beilstein-journals.org |

Ring-Expansion Methodologies

Cyclopropane Ring Cleavage and Enlargement Reactions

Ring-expansion reactions of strained carbocycles, such as cyclopropanes, serve as a powerful strategy for accessing larger ring systems. The cleavage of a cyclopropane ring followed by intramolecular rearrangement or cyclization can lead to the formation of seven-membered azepine frameworks.

One such strategy involves a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement. acs.org Starting from dienyltriazoles, an intramolecular cyclopropanation of an in situ-generated α-imino Rh(II)-carbenoid forms a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate rapidly undergoes a nih.govnih.gov-sigmatropic (1-aza-Cope) rearrangement to generate fused 2,5-dihydro[1H]azepine derivatives in good to excellent yields and with high diastereoselectivity. acs.org

Another elegant approach is the gold(I)-catalyzed asymmetric tandem reaction of yne-methylenecyclopropanes. acs.orgacs.org This process involves an initial cyclopropanation, followed by C-C bond cleavage and a Wagner-Meerwein rearrangement. acs.org This sequence transforms 1,6-yne-methylenecyclopropanes into azepine-fused cyclobutanes (3-azabicyclo[5.2.0]nonadienes). acs.org Density functional theory (DFT) calculations have shown that although chirality is lost during the formation of a planar cyclopropylmethyl carbocation intermediate, it is effectively transferred to the final product through a selective migration during the ring expansion step. acs.org

Furthermore, Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with aminopyrazoles have been shown to produce precursors for tetrahydropyrazolo[3,4-b]azepines. msu.ru In the presence of scandium(III) triflate, C(4)-alkylation of the aminopyrazole occurs, and the resulting product can be cyclized in a subsequent step to form the fused azepine ring system. msu.ru

Pyrrolidine (B122466) Ring Expansion via Azetidinium Intermediates

The expansion of a pyrrolidine ring to form an azepane structure can be achieved through rearrangements involving azetidinium intermediates. This method capitalizes on the strain of the four-membered azetidinium ring to drive the expansion to a more stable seven-membered ring. The process is often induced by nucleophilic attack on a bicyclic azetidinium species, leading to the formation of azepanes. researchgate.net

One notable strategy involves the transformation of bicyclic azetidiniums, specifically 1-azabicyclo[n.0]alkanes, into larger nitrogen-containing heterocycles like azepanes. researchgate.net This ring expansion is a key transformation for accessing these larger ring systems from more readily available smaller rings.

Silyl (B83357) Aza-Prins Cyclization Mediated by Iron(III) Salts

A powerful and direct method for synthesizing substituted 2,3,6,7-tetrahydro-1H-azepines involves a silyl aza-Prins cyclization mediated by iron(III) salts. organic-chemistry.orgcsic.esacs.orgresearchgate.netacs.org This methodology combines an aza-Prins cyclization with a Peterson-type elimination in a single step, efficiently forming a C-N bond, a C-C bond, and an endocyclic double bond. organic-chemistry.orgcsic.esacs.orgresearchgate.netacs.org The use of sustainable and mild iron(III) catalysts, such as FeBr₃ and FeCl₃, makes this an attractive approach. organic-chemistry.orgcsic.es

The reaction typically starts from 1-amino-3-triphenylsilyl-4-pentenes, which react with various aldehydes in the presence of the iron(III) catalyst. csic.esacs.org The process has been optimized, with FeBr₃ often showing superior catalytic activity, leading to yields as high as 90%. organic-chemistry.orgresearchgate.net This method is versatile, allowing for the synthesis of a range of mono- and disubstituted tetrahydroazepines. organic-chemistry.org The reaction conditions are generally mild, often conducted at temperatures ranging from -20 °C to room temperature in a solvent like dichloromethane (B109758) (DCM). csic.esacs.org

Table 1: Examples of this compound Derivatives Synthesized via Silyl Aza-Prins Cyclization csic.esacs.orgnih.gov

| Compound | Starting Amine | Aldehyde | Catalyst | Yield (%) |

| 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosyl-3-triphenylsilyl-4-penten-1-amine | Isovaleraldehyde (B47997) | FeBr₃ | 90 |

| 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosyl-3-triphenylsilyl-4-penten-1-amine | Heptanal (B48729) | FeBr₃ | 80 |

| 2-(But-3-en-1-yl)-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 1-Tosyl-3-triphenylsilyl-4-penten-1-amine | 4-Pentenal | FeBr₃ | 67 |

| 2-Hexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-(Methylsulfonyl)-3-triphenylsilyl-4-penten-1-amine | Heptanal | FeBr₃ | 81 |

| 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-(Methylsulfonyl)-3-triphenylsilyl-4-penten-1-amine | Phenylacetaldehyde | FeBr₃ | 63 |

| 1-(Methylsulfonyl)-2-phenethyl-2,3,6,7-tetrahydro-1H-azepine | 1-(Methylsulfonyl)-3-triphenylsilyl-4-penten-1-amine | Hydrocinnamaldehyde | FeBr₃ | 60 |

| 2-Cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 1-(Methylsulfonyl)-3-triphenylsilyl-4-penten-1-amine | Cyclohexanecarboxaldehyde | FeBr₃ | 53 |

| 3-(1-(Methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepin-2-yl)propyl benzoate | 1-(Methylsulfonyl)-3-triphenylsilyl-4-penten-1-amine | 4-Oxobutyl benzoate | FeBr₃ | 62 |

Benzazepine Ring Enlargement Strategies

The synthesis of benzazepines, which are azepine rings fused to a benzene (B151609) ring, can be accomplished through ring enlargement strategies. acs.orgresearchgate.net A common approach involves the expansion of smaller rings like tetralone derivatives. For instance, a 1-tetrahydronaphthalenone can be reacted with hydroxylamine (B1172632) to form an oxime intermediate. This intermediate then undergoes a ring enlargement, often facilitated by polyphosphoric acid, to yield a 2-keto-1H-benzo[b]azepine.

Another strategy for constructing the benzazepine skeleton is through intramolecular Friedel-Crafts-type alkylations. acs.org These methods are crucial for accessing the core structure of many pharmacologically significant molecules.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to produce enantiomerically pure tetrahydroazepine derivatives is of high importance, given their prevalence in chiral drugs and natural products.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the synthesis of chiral nitrogen-containing heterocycles. acs.orgresearchgate.netajchem-b.com This technique is particularly effective for the reduction of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity. acs.orgresearchgate.net

Using N,P-ligated iridium complexes, a variety of 1-aryl- and 1-alkyl-substituted cyclic ene-carbamates can be hydrogenated to their corresponding saturated products in high yields (92-99%) and with outstanding enantiomeric excesses (91-99% ee). acs.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere using a small amount of the iridium catalyst in a suitable solvent like dichloromethane. acs.org This methodology has proven to be scalable and has been successfully applied to the enantioselective synthesis of pharmaceutical compounds such as trepipam (B1219513) and fenoldopam. acs.orgresearchgate.net

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates acs.org

| Substrate (1-Substituent) | Catalyst Loading (mol %) | H₂ Pressure (bar) | Enantiomeric Excess (ee %) | Yield (%) |

| Phenyl (1a) | 1 | 100 | 99 | >99 (conversion) |

| Phenyl (1a) | 0.5 | 100 | 99 | 85 (conversion) |

| Phenyl (1a) | 1 | 50 | 99 | 91 (conversion) |

| 4-Fluorophenyl | 1 | 100 | 99 | 98 |

| 4-Chlorophenyl | 1 | 100 | 99 | 99 |

| 4-Bromophenyl | 1 | 100 | 99 | 99 |

| 4-Methylphenyl | 1 | 100 | 99 | 97 |

| 3-Methoxyphenyl | 1 | 100 | 99 | 97 |

| 2-Naphthyl | 1 | 100 | 99 | 96 |

| Cyclohexyl | 1 | 100 | 93 | 92 |

| Isopropyl | 1 | 100 | 91 | 94 |

Diastereoselective Approaches to Functionalized Azepanes

Diastereoselective methods provide a powerful means to control the stereochemistry of multiple centers in the azepane ring. One such approach is the diastereoselective synthesis of functionalized pyrrolidines through an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade. scispace.comrsc.org While this method primarily yields pyrrolidines, it is conceptually related to the synthesis of substituted azepanes, which can be formed through a similar bromonium ion-initiated asymmetric aminocyclization–aziridine ring expansion cascade. scispace.comrsc.org The outcome of the reaction, whether it leads to a pyrrolidine or a piperidine, depends on the site of nucleophilic attack on the intermediate aziridinium (B1262131) ion. rsc.org

Another diastereoselective method involves the hydroboration of substituted tetrahydroazepines, although this can sometimes result in low regio- and diastereoselectivity. mdpi.com However, the development of more controlled diastereoselective functionalizations of the azepane scaffold remains an active area of research to access complex and densely functionalized molecules. mdpi.com

Miscellaneous Synthetic Routes

A variety of other synthetic strategies have been developed to access the this compound core and its analogues. These include:

Intramolecular Condensation: Tertiary enamides containing a formyl group can undergo an efficient intramolecular cyclic condensation using a Lewis acid catalyst like BBr₃ to produce 2,3-dihydro-1H-azepine derivatives in high yields. organic-chemistry.org

Cycloaddition Reactions: Organophosphine-catalyzed [4+3] cycloaddition reactions provide an atom-economical route to 2,3,4,7-tetrahydro-1H-azepine compounds. google.com Additionally, [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents, catalyzed by hafnium(III), yields a broad range of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates. researchgate.net

Ring-Closing Metathesis (RCM): RCM is a dominant approach for the construction of azepine and benzazepine rings. scispace.com

Palladium-Mediated Cross-Coupling: Functionalized azepanes can be synthesized through the palladium-mediated cross-coupling of α-halo eneformamides with nucleophiles under mild conditions. researchgate.net

Sequential Reactions: The synthesis of tetrahydro-1H-1-benzazepine derivatives has been achieved through powerful sequential reactions, demonstrating the efficiency of tandem processes. scispace.comresearchgate.net

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of cyclic amines, including the this compound framework. This strategy typically involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in situ reduction. A powerful variant of this method is the double reductive amination of dicarbonyl compounds, which allows for the direct construction of the azepine ring.

The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is also a widely used approach. For instance, the synthesis of polyhydroxylated azepanes, which are of interest as glycomimetic compounds, has been achieved through the intramolecular reductive amination of sugar-derived amino-aldehydes. In one such synthesis, a key intermediate was subjected to catalytic hydrogenation, which simultaneously effected debenzylation and reductive cyclization to afford the desired azepane. researchgate.netresearchgate.net The choice of reducing agent is critical, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being favored for their mildness and selectivity for imines over carbonyls. mdpi.com

A notable application is the synthesis of tri- and tetrahydroxyazepanes from precursors derived from D-(-)-quinic acid. The synthetic route involves the oxidative cleavage of a cyclohexene (B86901) derivative to yield a diformyl compound. Subsequent reductive cyclization with benzylamine (B48309) in the presence of NaBH(OAc)₃ as the reducing agent successfully furnishes the functionalized azepane ring system.

| Entry | Starting Material | Amine Source | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| 1 | Sugar-derived amino-aldehyde | Internal | H₂, Pd(OH)₂/C | Polyhydroxylated azepane | - | researchgate.netresearchgate.net |

| 2 | Diformyl compound from D-(-)-quinic acid derivative | Benzylamine | NaBH(OAc)₃ | Trihydroxyazepane derivative | - | |

| 3 | 5-keto-D-glucose | Benzhydrylamine | NaBH₃CN, MeOH, 0 °C | Deoxynojirimycin derivative (piperidine) | 96 (d.r. 96:4) | scbt.com |

| 4 | 1,2-dihydronaphthalene-derived diol | 2,2,2-trifluoroethylamine hydrochloride | NaBH₃CN | Trifluoromethyl-containing benzazepine | 55 (2 steps) |

Diazocarbonyl Chemistry for Azepane Scaffolds

Diazocarbonyl chemistry offers a versatile and powerful platform for the construction of azepane scaffolds. This methodology leverages the reactivity of diazo compounds, often in the presence of a transition metal catalyst, to form key carbon-carbon or carbon-heteroatom bonds. A common strategy involves the generation of a metal carbene from a diazocarbonyl compound, which can then undergo a variety of transformations.

One of the most effective approaches is the rhodium(II)-catalyzed intramolecular N-H insertion reaction. In this process, a diazo compound tethered to an amine undergoes cyclization, driven by the formation of a rhodium-carbene intermediate that is subsequently trapped by the pendant amine. This method has been successfully employed to assemble a range of saturated nitrogen heterocycles, including azepanes. scholaris.ca The choice of rhodium catalyst and its ligands can influence the efficiency and selectivity of the reaction. thieme-connect.com

Furthermore, the azepane cores generated through diazocarbonyl chemistry are often dicarbonyl compounds, which serve as valuable intermediates for further functionalization. For example, diastereoselective Luche reduction of the ketone functionality, using sodium borohydride (B1222165) in the presence of cerium(III) chloride, can furnish allylic alcohols with high selectivity. orgsyn.orgenamine.netresearchgate.net The ester and amine groups present in the scaffold can also be readily manipulated to generate a library of diverse azepane derivatives. orgsyn.org

| Entry | Diazo Substrate | Catalyst | Reaction Type | Key Intermediate/Product | Yield (%) | Reference |

| 1 | Diazoacetoacetate derivative | Rh₂(OAc)₄ | Intramolecular N-H Insertion | Azepane-dione scaffold | - | orgsyn.org |

| 2 | α-Alkyl-α-diazoester | Rh₂(S-PTTL)₄ | Intermolecular Cyclopropanation | Cyclopropane | High | thieme-connect.com |

| 3 | Diethyl diazomalonate | [Ir(cod)Cl]₂ | N-H Insertion into Morpholine | N-substituted morpholine | - | researchgate.net |

| 4 | Azepane-dione | NaBH₄, CeCl₃ | Luche Reduction | Hydroxy-azepane | - | orgsyn.orgenamine.net |

Regio- and Diastereoselective Hydroxylation Approaches

The introduction of hydroxyl groups onto the this compound skeleton with control over regio- and stereochemistry is a valuable strategy for creating functionalized derivatives with potential biological activity. A prominent method to achieve this is through the hydroboration-oxidation of a tetrahydroazepine precursor.

This two-step process involves the addition of a borane (B79455) reagent across the double bond of the heterocycle, followed by oxidation, typically with hydrogen peroxide and a base, to yield the corresponding alcohol. mdpi.comnih.gov The hydroboration step generally proceeds with syn-addition of the hydrogen and boron atoms. The regioselectivity is often anti-Markovnikov, with the boron adding to the less substituted carbon of the alkene. nih.gov

In the context of substituted tetrahydroazepines, the inherent chirality of the starting material can direct the stereochemical outcome of the hydroboration, leading to a high degree of diastereoselectivity. For instance, the hydroboration of a (3R)-OTBS protected tetrahydroazepine with borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) has been shown to proceed with excellent diastereofacial selectivity, though with moderate regioselectivity, yielding a mixture of the (5S) and (6R) alcohols. The regioselectivity of this transformation can be influenced by the choice of catalyst, with rhodium catalysts showing some improvement, although sometimes at the cost of competing hydrogenation.

| Entry | Substrate | Reagent/Catalyst | Product(s) | Ratio (Regio-/Diastereo-) | Reference |

| 1 | (3R)-OTBS tetrahydroazepine | 1. BH₃·SMe₂ 2. H₂O₂, NaOH | (5S)- and (6R)-azepanols | Low regioselectivity, excellent diastereofacial selectivity | |

| 2 | Substituted tetrahydroazepine | 1. 9-BBN 2. H₂O₂, NaOH | Regioisomeric azepanols | Substrate-dependent | |

| 3 | Substituted tetrahydroazepine | 1. [Rh(cod)₂]BF₄, Cy₃P, HBpin 2. H₂O₂, NaOH | (5S)- and (6R)-azepanols | 1:8 (3a:3b) |

TBSOTf-Mediated Cyclization of Terminal Formamides

A more recent development in the synthesis of azepine derivatives involves the use of tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) to mediate the cyclization of terminal formamides. researchgate.net This methodology has been highlighted as a novel approach for constructing the azepine ring system, featuring high-yielding reaction steps. researchgate.net

While detailed mechanistic studies and a broad substrate scope are not extensively documented in readily available literature, the strategy is believed to proceed through the activation of a formamide (B127407) by the highly Lewis acidic TBSOTf. researchgate.net This activation would generate a reactive intermediate, likely a silylated iminium species, which is then susceptible to intramolecular attack by a suitable nucleophile, such as a tethered alkene, to close the seven-membered ring.

Chemical Reactivity and Transformations of the 2,3,6,7 Tetrahydro 1h Azepine Scaffold

Functional Group Interconversions on the Azepine Ring

Oxidation Reactions and Derivative Formation

The oxidation of the 2,3,6,7-tetrahydro-1H-azepine scaffold can lead to a variety of derivatives, depending on the reagents and reaction conditions employed. The presence of both a nitrogen atom and a double bond within the ring provides multiple sites for oxidative transformation.

Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be utilized to introduce oxygen-containing functional groups. For instance, the oxidation of the carbon-carbon double bond can yield diols or, with subsequent cleavage, lead to the formation of dicarbonyl compounds. A notable application is the late-stage oxidation of substituted tetrahydroazepines to access densely functionalized oxo-azepines. nih.gov This approach has been used to synthesize azepanols and oxo-azepines, which are valuable epitopes and synthons. nih.gov

Furthermore, the nitrogen atom can be oxidized to form N-oxides. These intermediates are useful for further functionalization. The specific products obtained are highly dependent on the nature of the oxidizing agent and the substitution pattern of the azepine ring.

Reduction Reactions to Saturated Heterocycles

The double bond within the this compound ring can be readily reduced to afford the corresponding fully saturated hexahydroazepine (azepane) derivative. This transformation is typically achieved through catalytic hydrogenation, a widely used and efficient method for the reduction of alkenes. drhazhan.com Common catalysts for this reaction include palladium on carbon (Pd/C). drhazhan.com

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to achieve the same transformation. The choice of reducing agent may be influenced by the presence of other functional groups within the molecule that might also be susceptible to reduction. The resulting azepane scaffold is a prevalent motif in many biologically active compounds. nih.gov

| Reagent/Catalyst | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C) | Hexahydroazepine | drhazhan.com |

| Lithium Aluminum Hydride (LiAlH4) | Hexahydroazepine |

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom in the this compound ring is nucleophilic and readily participates in substitution reactions. This allows for the introduction of a wide variety of substituents at the N-1 position, a common strategy for modifying the properties of the molecule.

N-Alkylation and N-Acylation: These are fundamental transformations for derivatizing the azepine nitrogen. Alkylation can be achieved using alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides. derpharmachemica.com These reactions are often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. derpharmachemica.com Microwave-assisted N-allylation has also been reported as a rapid method for introducing allyl groups.

Formation of Carbon-Carbon and Carbon-Nitrogen Bonds

Electrophilic and Nucleophilic Additions

The endocyclic double bond in the this compound ring is susceptible to both electrophilic and nucleophilic additions, providing a powerful means to introduce new carbon-carbon and carbon-heteroatom bonds.

Electrophilic Additions: The double bond can react with various electrophiles. For example, hydroboration-oxidation of substituted tetrahydroazepines has been shown to produce regioisomeric azepanols with high diastereoselectivity. nih.gov This reaction involves the addition of a borane (B79455) across the double bond, followed by oxidation to yield the corresponding alcohol.

Nucleophilic Additions: The formation of an iminium ion intermediate from the tetrahydroazepine ring enables subsequent nucleophilic attack. researchgate.net This strategy has been utilized in the synthesis of various azocine (B12641756) derivatives where nucleophiles such as hydrides or Grignard reagents add to the iminium salt. researchgate.net Furthermore, a silyl (B83357) aza-Prins cyclization mediated by iron(III) salts allows for the synthesis of substituted tetrahydroazepines through the formation of a C-N and a C-C bond in a single step. acs.orgnih.gov This reaction proceeds through the intramolecular trapping of an iminium ion by a double bond. acs.org

| Reaction Type | Reagents | Product Type | Reference |

| Hydroboration-Oxidation | BH3・SMe2, then H2O2, NaOH | Azepanol | nih.gov |

| Silyl Aza-Prins Cyclization | Aldehyde, FeBr3 | Substituted Tetrahydroazepine | acs.orgnih.gov |

| Nucleophilic Addition to Iminium Salt | Hydride, Grignard reagents | Substituted Azocine | researchgate.net |

Skeletal Rearrangements and Ring Transformations

The this compound scaffold can undergo skeletal rearrangements and ring transformations, leading to the formation of different heterocyclic systems. These reactions often proceed through carbocationic or other reactive intermediates and can be triggered by acidic conditions or other reagents. rsc.orgcambridgescholars.com

One notable example is the nucleophile-mediated ring expansion of 4-chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones to form 2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones. sciforum.net This transformation is believed to proceed through an intramolecular nucleophilic substitution to form a bicyclic cyclopropane (B1198618) intermediate, which then undergoes ring opening. sciforum.net While not a direct rearrangement of the pre-formed tetrahydroazepine ring, it represents a synthetic route to a related seven-membered ring system that involves significant skeletal reorganization. sciforum.net Isotopic labelling studies have also been employed to elucidate the mechanisms of skeletal rearrangements in related aziridine (B145994) systems, which can lead to pyrrole (B145914) derivatives. beilstein-journals.org

Derivatization and Scaffold Modification

The secondary amine within the this compound ring is a primary site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide array of functional groups, which can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation:

N-alkylation of the tetrahydroazepine nitrogen is readily achieved using various alkylating agents. For instance, reaction with alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF), leads to the corresponding N-alkylated derivatives. A notable green chemistry approach involves the use of propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, avoiding the need for potentially genotoxic alkyl halides. mdpi.com This method has been successfully applied to a range of N-heterocycles, highlighting its potential for the sustainable synthesis of N-substituted azepine derivatives. mdpi.com

N-Acylation:

The nitrogen atom can also be acylated using acyl chlorides or anhydrides under standard conditions, such as the Schotten-Baumann reaction, to form amides. This reaction is crucial for the synthesis of various derivatives, and the choice of acylating agent and reaction conditions can influence the site of acylation in more complex substrates. For example, in the synthesis of N-((6,7,8,9-Tetrahydro-5H- Current time information in Chatham County, US.researchgate.nettriazolo[4,3-a]azepin-3-yl)methyl)naphthalen-2-amine, acylation is a key step.

The table below summarizes representative N-alkylation and N-acylation reactions of tetrahydroazepine derivatives.

| Precursor | Reagent | Conditions | Product | Reference |

| 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine | Methyl iodide, NaH | DMF | 1-Methyl-3-cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine | |

| Phthalazin-1(2H)-one | Propylene carbonate (99.7%) | 2 hours | 2-(2-hydroxypropyl)phthalazin-1(2H)-one | mdpi.com |

| 3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine | Acetyl chloride | Schotten-Baumann | N-acetyl-3-cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine |

Modification of the carbon framework of the this compound ring, through C-alkylation and other functionalization reactions, provides another avenue for structural diversification. These reactions can introduce substituents at various positions of the ring, further expanding the chemical space accessible from this scaffold.

A silyl aza-Prins cyclization mediated by iron(III) salts has been developed for the synthesis of substituted tetrahydroazepines. csic.esnih.govacs.orgresearchgate.net This method allows for the introduction of various alkyl and aryl groups at the C2 position of the azepine ring. For example, reacting a suitable amine precursor with aldehydes such as isovaleraldehyde (B47997) or heptanal (B48729) in the presence of FeBr3 yields 2-isobutyl- or 2-hexyl-substituted tetrahydroazepines, respectively. csic.esnih.gov

The following table presents examples of C-alkylation of the tetrahydroazepine scaffold.

| Amine Precursor | Aldehyde | Catalyst | Product | Yield | Reference |

| Amine 6a | Isovaleraldehyde | FeBr3 | 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 92% | nih.gov |

| Amine 6a | Heptanal | FeBr3 | 2-Hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | 80% | nih.gov |

| Amine 6b | Cyclohexanecarboxaldehyde | FeBr3 | 2-Cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 53% | csic.esnih.gov |

| Amine 6b | Phenylacetaldehyde | FeBr3 | 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 63% | acs.org |

The introduction of halogens, particularly fluorine, into the this compound scaffold can significantly alter its chemical reactivity and biological properties. Fluorination, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

While direct halogenation of the this compound ring can be challenging, the synthesis of halogenated derivatives often starts from appropriately substituted precursors. For instance, 6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can be synthesized from a fluorinated precursor through base-mediated cyclization. The presence of the fluorine atom can influence the electronic properties of the ring system.

The introduction of a trifluoromethyl (CF3) group, a common fluorine-containing moiety, can have profound effects. clockss.org For example, the introduction of a CF3 group at the 2-position of a 7,8-dihydroxy-3-benzazepine derivative resulted in a complete loss of affinity for dopamine (B1211576) D1 and D2 receptors, which was attributed to steric and/or electronic effects of the trifluoromethyl group. clockss.org This highlights the significant impact that fluorination can have on the molecule's interaction with biological targets. Research into photoinduced difluoromethylation has also provided pathways to generate medium-sized difluoro-benzo[b]azepines. researchgate.net

C-Alkylation and C-Functionalization of the Ring

Deauration Pathways and Other Elimination Reactions

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of complex nitrogen-containing heterocycles, including azepine derivatives. These reactions often involve deauration pathways, which are elimination steps that regenerate the catalyst and lead to the final product.

In the context of azepine synthesis, gold(I) catalysts can enable the addition of N-sulfonylated azetidine (B1206935) derivatives to alkynes. researchgate.net This process forms bicyclic vinyl-ammonium gold intermediates, which can then undergo divergent deauration pathways depending on the substitution pattern of the starting material. researchgate.netresearchgate.net These pathways can stereoselectively produce monomeric or dimeric azepine structures, such as cis-tetrahydroazepin-4,5-diol carbonate and (E)-alkylidene tetrahydroazepin-4-yl ester. researchgate.netresearchgate.net

Elimination reactions are also crucial in other synthetic routes to tetrahydroazepines. For example, a Peterson-type elimination is a key step in a silyl aza-Prins cyclization approach, leading to the formation of the endocyclic double bond in the tetrahydroazepine ring. csic.es Another example involves the dehydrobromination of a dibrominated phosphepin oxide to form a fully unsaturated phosphepin, a phosphorus analogue of azepine. thieme-connect.de

Advanced Spectroscopic and Structural Characterization of 2,3,6,7 Tetrahydro 1h Azepine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). This data is crucial for mapping the molecular structure and understanding its three-dimensional conformation.

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic compounds by identifying the chemical environments of hydrogen atoms. In the context of 2,3,6,7-tetrahydro-1H-azepine derivatives, ¹H NMR provides key insights into the arrangement of protons within the seven-membered ring and on any substituents.

The chemical shifts (δ) of protons in the ¹H NMR spectrum are influenced by their local electronic environment. For instance, in 2-isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, the vinyl protons appear at approximately 5.70 and 5.55 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom typically resonate in the range of 3.6-4.1 ppm, while the other methylene groups in the ring show signals between 2.4-2.8 ppm.

In one specific derivative, 3-methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, the following ¹H NMR signals were observed in deuterated chloroform (B151607) (CDCl₃): δ 7.67 (d, J = 8.4, 1.6 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 6.01 (d, J = 11.6 Hz, 1H), 5.56 (quin, J = 5.6 Hz, 1H), 5.04 (s, 1H), 4.95 (s, 1H), 4.10 (s, 2H), 3.47 (t, J = 6.0 Hz, 2H), 2.39 (s, 3H). mit.edu These signals correspond to the protons on the tosyl group, the double bond, and the azepine ring.

Furthermore, variable temperature ¹H NMR studies of N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, which share a similar seven-membered ring, have been used to investigate conformational changes, such as chair-to-chair interconversions. researchgate.net The coupling constants between adjacent protons (vicinal coupling) are instrumental in determining the dihedral angles and thus the stereochemistry of the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts for Selected this compound Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 3-Methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Aromatic | 7.67 | dt | 8.4, 1.6 |

| Aromatic | 7.24 | d | 8.0 | |

| Vinylic | 6.01 | d | 11.6 | |

| Vinylic | 5.56 | quin | 5.6 | |

| Vinylic (=CH₂) | 5.04 | s | ||

| Vinylic (=CH₂) | 4.95 | s | ||

| Methylene | 4.10 | s | ||

| Methylene | 3.47 | t | 6.0 | |

| Methyl (Tosyl) | 2.39 | s | ||

| 2-Allyl-6-methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Aromatic | 7.76 | d | 8.0 |

| Aromatic | 6.76 | d | 8.5 | |

| Vinylic | 5.72-5.62 | m | ||

| Vinylic | 5.46 | d | 10.5 | |

| Vinylic | 5.06-4.94 | m | ||

| Vinylic (=CH₂) | 4.86 | s | ||

| Vinylic (=CH₂) | 4.65 | s | ||

| Methylene | 4.32 | d | 16.5 | |

| Methine | 4.02-2.94 | m | ||

| Methylene | 3.82 | d | 16 | |

| Methylene | 2.52-2.44 | m | ||

| Methylene | 2.36-2.28 | m | ||

| Methylene | 2.00-1.88 | m | ||

| Methylene | 1.70-1.62 | m | ||

| Methyl (Tosyl) | 1.90 | s |

Data sourced from a study on endo-selective enyne ring-closing metathesis. mit.edu

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. numberanalytics.com Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments. studymind.co.uk

For 3-methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, the ¹³C NMR spectrum in CDCl₃ shows the following signals: δ 143.3, 143.0, 136.9, 131.6, 129.7, 129.0, 127.5, 118.1, 53.1, 48.7, 29.3, 21.7. mit.edu These chemical shifts correspond to the carbons of the tosyl group, the double bond, and the azepine ring. The signals in the aromatic region (around 127-144 ppm) are characteristic of the tosyl group, while the signals for the vinylic carbons and the saturated carbons of the azepine ring appear at different chemical shifts.

In another example, 2-allyl-6-methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, the ¹³C NMR spectrum reveals signals at: δ 143.8, 137.6, 134.1, 132.9, 129.9, 129.1, 128.0, 126.2, 118.4, 117.2, 58.1, 48.4, 41.4, 30.7, 21.7. mit.edu This data allows for the complete assignment of the carbon framework. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. libretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts for Selected this compound Derivatives

| Compound | Carbon Type | Chemical Shift (ppm) |

| 3-Methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Aromatic/Vinylic | 143.3, 143.0, 136.9, 131.6, 129.7, 129.0, 127.5, 118.1 |

| Aliphatic | 53.1, 48.7, 29.3 | |

| Methyl | 21.7 | |

| 2-Allyl-6-methylene-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | Aromatic/Vinylic | 143.8, 137.6, 134.1, 132.9, 129.9, 129.1, 128.0, 126.2, 118.4, 117.2 |

| Aliphatic | 58.1, 48.4, 41.4, 30.7 | |

| Methyl | 21.7 |

Data is based on research into the synthesis of functionalized azepines. mit.edu

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. slideshare.net The large chemical shift range of ¹⁹F NMR allows for clear distinction between different fluorine environments within a molecule. lcms.cz This technique is particularly valuable for characterizing fluorinated derivatives of this compound.

In a study on the synthesis of fluorinated azepines, ¹⁹F NMR was used to characterize various derivatives. nih.gov For instance, a derivative with a trifluoromethyl (CF₃) group and another fluorine substituent exhibited ¹⁹F NMR signals at δ -68.35 and -127.72 ppm in CDCl₃. nih.gov Another derivative with two different trifluoromethyl groups showed signals at δ -62.92 and -68.60 ppm. nih.gov The distinct chemical shifts confirm the presence and electronic environment of the fluorine-containing groups.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural detail by showing correlations between nuclei. emerypharma.com

COSY spectra show correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems. sdsu.edu This is particularly useful for tracing the proton network within the tetrahydroazepine ring.

HSQC spectra show correlations between protons and directly attached carbons, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu

Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with a high degree of confidence. google.comgoogle.com

In the characterization of fluorinated this compound derivatives, HRMS has been crucial. For example, for a synthesized derivative, the calculated exact mass for the protonated molecule [M+H]⁺ was 359.1377, and the experimentally found mass was 359.1377, confirming the molecular formula C₁₇H₁₉F₄N₂O₂. nih.gov In another case, the calculated mass for [M+H]⁺ was 409.1345, and the found mass was 409.1344, corresponding to the molecular formula C₁₈H₁₉F₆N₂O₂. nih.gov This level of accuracy is essential for confirming the successful synthesis of new compounds.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound and its derivatives. The analysis of fragmentation patterns provides definitive confirmation of the molecular weight and connectivity of the atoms within the molecule. In the case of this compound hydrochloride, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 133. A characteristic fragmentation involves the loss of hydrogen chloride (HCl), which generates the parent azepine structure with an m/z of 97.

Further fragmentation of the parent ring structure involves ring opening and the subsequent formation of smaller, stable molecular fragments. These fragmentation pathways are crucial for determining the substitution pattern and the connectivity of the seven-membered ring. For instance, the mass spectra of various fused phthalazine-1,4-dione derivatives, which can be related to azepine structures, show that fragmentation often leads to stable radical cations corresponding to key structural moieties. chempap.orgraco.cat The fragmentation of N-substituted azepine derivatives can also lead to the formation of stable ions through the loss of substituents, providing further structural information. raco.cat Careful analysis of these patterns allows researchers to piece together the original molecular structure. neu.edu.tr

| Compound | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Fragment Identity/Loss | Reference |

| This compound Hydrochloride | 133 | 97 | Loss of HCl, formation of parent azepine | |

| Parent this compound | 97 | Varies | Ring opening fragments | |

| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | 127 | - | Data not specified | nist.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in molecules based on their characteristic absorption of infrared radiation. For this compound and its analogues, IR spectra reveal key vibrational modes that confirm their structural features.

The presence of the secondary amine (N-H) in the parent compound gives rise to a characteristic stretching vibration in the region of 3200–3400 cm⁻¹. The carbon-hydrogen (C-H) stretching vibrations of the methylene groups within the azepine ring are typically observed in the 2800–3000 cm⁻¹ range. A significant feature for the this compound core is the carbon-carbon double bond (C=C), which displays a stretching vibration near 1600–1650 cm⁻¹. Furthermore, carbon-nitrogen (C-N) stretching modes can also be identified. For substituted derivatives, additional characteristic peaks appear. For example, a 7-methoxy substituted derivative shows a distinct peak for the methoxy (B1213986) group at approximately 2830 cm⁻¹ and a peak for the azepine ring at 1630 cm⁻¹. In N-substituted azepines with ester functionalities, strong signals for the ester carbonyl groups are observed between 1724-1780 cm⁻¹. heteroletters.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretch | 3200–3400 | - |

| C-H (Alkane) | Stretch | 2800–3000 | - |

| C=C (Alkene) | Stretch | 1600–1650 | - |

| C-N (Amine) | Stretch | Varies | - |

| C=O (Ester) | Stretch | 1724–1780 | heteroletters.org |

| Methoxy Group | C-H Stretch | ~2830 | |

| Azepine Ring | Ring Vibration | ~1630 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in the solid state, revealing detailed molecular and supramolecular structures. Studies on derivatives of tetrahydro-1-benzazepine show that the seven-membered azepine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net This technique is essential for resolving conformational ambiguities, as the seven-membered ring is known for its significant conformational flexibility.

The crystal structures of these compounds are often stabilized by a complex network of intermolecular interactions. nih.gov Hydrogen bonds of various types, including N-H···O, C-H···O, C-H···N, and C-H···π interactions, link individual molecules into elaborate supramolecular assemblies, such as chains or sheets. nih.govresearchgate.net For example, the crystal structure of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine was determined to have a monoclinic crystal system. cambridge.org The analysis of these solid-state structures is crucial for understanding how molecules pack together, which can influence their physical properties.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Methyl (2RS,4SR)-7-chloro-4-(2-chloroacetoxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate | - | - | Azepine ring in chair conformation; complex hydrogen-bonded sheets. | nih.gov |

| 7-Fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine | Monoclinic | P21/m | a = 11.655(5) Å, b = 5.850(2) Å, c = 18.314(4) Å, β = 104.27(3)° | cambridge.org |

| (2SR,4RS)-7-Chloro-2-exo-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine | - | P21 | Molecules linked into a chain of rings by C-H···O and C-H···N hydrogen bonds. | researchgate.net |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for the separation, purification, and analysis of this compound compounds. These techniques are essential for monitoring reaction progress, assessing product purity, and determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of chiral this compound derivatives. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cznih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. researchgate.netnih.gov

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. csfarmacie.cznih.gov For instance, the enantiomers of a bicyclic azepane were successfully resolved using chiral-phase HPLC. acs.org Similarly, enantiomerically pure 2,3,4,7-tetrahydro-1H-azepines have been prepared and their enantiomeric purity confirmed by chiral HPLC. nih.gov The technique allows for the accurate determination of enantiomeric excess (ee), which is crucial in pharmaceutical development where enantiomers can have different biological activities. csfarmacie.czgoogle.com

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Purpose | Reference |

| Bicyclic Azepane | Chiralcel OD / ChiralPak IB | isohexane:isopropanol (99:1) | Resolution of enantiomers | rsc.org |

| Zolmitriptan (related heterocyclic) | Chiralpak AD-H | n-hexane:isopropanol:methanol:diethylamine (75:10:15:0.1) | Enantioseparation | nih.gov |

| Prostaglandins (general example) | Chiracel OJ-RH | Acetonitrile:methanol:water (pH=4) | Separation of enantiomeric pairs | mdpi.com |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile compounds and confirming the purity and structure of this compound derivatives. thieme-connect.com While the parent compound may have limited volatility, derivatization can be employed to produce more volatile species suitable for GC analysis. researchgate.net

Common derivatization methods include acetylation or trimethylsilylation, which convert polar N-H groups into less polar, more volatile derivatives. researchgate.net For example, acetylation with acetic anhydride (B1165640) in pyridine (B92270) can be used to create acetylated derivatives that are readily analyzed by GC. researchgate.net This approach has been successfully used for the analysis of related iminosugars. researchgate.net GC analysis is also used to monitor the progress of synthesis reactions for benzo[b]azepines and to verify the purity of the final products, ensuring the absence of residual solvents or byproducts. thieme-connect.com

| Analysis Type | Derivatization Method | Column Type | Purpose | Reference |

| Purity Verification | None specified | HP-5 capillary column | Monitoring reaction progress | thieme-connect.com |

| Structural Confirmation | None specified | - | Detect impurities and byproducts | |

| Analysis of related compounds | Acetylation | - | Create volatile derivatives for GC | researchgate.net |

Computational and Theoretical Investigations of 2,3,6,7 Tetrahydro 1h Azepine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular structure, reactivity, and reaction pathways involving azepine derivatives.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have proven instrumental in elucidating the mechanisms of reactions involving the formation of tetrahydroazepine rings. For instance, in the synthesis of tetrahydroazepines via aza-Prins cyclization, DFT studies have supported the proposed reaction mechanism. acs.org These calculations have helped to understand the formation of key bonds and the stereochemical outcomes of the reaction.

In the context of cycloaddition reactions, DFT has been used to analyze the pathways of [8+2] cycloadditions. pku.edu.cn While not specifically on 2,3,6,7-tetrahydro-1H-azepine itself, these studies on related furan (B31954) systems provide a theoretical framework for understanding similar potential reactions of the azepine core. The calculations help to distinguish between concerted and stepwise mechanisms by evaluating the energies of transition states and intermediates. pku.edu.cn For example, DFT calculations can predict whether a reaction proceeds through a zwitterionic or diradical intermediate. pku.edu.cn

Furthermore, DFT studies have been employed to analyze the electrophilic substitution and subsequent hydrogen shifts in azepinium ions, providing insights into the kinetic parameters and preferred reaction pathways. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of the seven-membered azepine ring is a key determinant of its chemical and biological activity. Computational studies indicate that the this compound ring system generally favors a chair-like conformation to minimize both angle and torsional strain. The nitrogen atom typically adopts a pyramidal geometry.

The presence of substituents can significantly influence the conformational preferences of the azepine ring. For related caprolactam systems, it has been shown that substituents in an equatorial position are generally more stable than those in an axial position. core.ac.uk The energy difference between various conformers, such as chair, boat, and twist-boat forms, can be calculated to map out the conformational energy landscape. This landscape is crucial for understanding the dynamic behavior of the molecule in solution, where rapid interconversion between different conformational states can occur.

Electronic Structure and Reactivity Predictions

DFT calculations are widely used to investigate the electronic structure of azepine derivatives, providing valuable information about their reactivity. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters for predicting reactivity. mdpi.com The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its potential to participate in charge-transfer interactions. beilstein-journals.org For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In studies of fused benzimidazole-1,4-oxazepines, the localization of HOMO and LUMO on different parts of the molecule has been analyzed to understand intramolecular charge transfer (ICT) processes. mdpi.com

Furthermore, DFT calculations can be used to predict various molecular properties that influence reactivity, such as atomic charges and hyperpolarizability, which is relevant for nonlinear optical applications. mdpi.com

Molecular Mechanics and Dynamics Simulations

While detailed molecular mechanics and dynamics simulations specifically for this compound are not extensively documented in the provided context, these methods are generally applied to study the dynamic behavior of similar and larger systems containing the azepine core. Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, revealing the transitions between different low-energy conformations. bohrium.com For related benzodiazepine (B76468) derivatives, MD simulations have been used to study their interaction with surfaces, which is relevant for applications such as corrosion inhibition. bohrium.com These simulations provide insights into the adsorption behavior and the orientation of the molecule on a surface. bohrium.com

Computational Approaches to Scaffold Design and Exploration of Chemical Space

The this compound scaffold serves as a valuable starting point for the design of new molecules with desired properties. Computational methods play a crucial role in exploring the vast chemical space surrounding this core structure.

Virtual Screening and Library Design Principles

Virtual screening is a powerful computational technique used to identify promising drug candidates from large compound libraries. neliti.commdpi.com For azepine derivatives, molecular docking, a key component of virtual screening, has been used to predict the binding affinity and mode of interaction with biological targets. neliti.comneliti.com In one study, 15 azepine derivatives were docked into the neuraminidase of the H1N1 virus to identify potential inhibitors. neliti.comneliti.com The Cdocker energy, a scoring function, was used to rank the compounds based on their predicted binding affinity. neliti.com

The design of chemical libraries based on the tetrahydroazepine scaffold involves the strategic introduction of various functional groups to explore structure-activity relationships (SAR). neliti.com Computational models, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be developed to correlate the structural features of azepine derivatives with their biological activity. mdpi.com These models, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can generate 3D contour maps that indicate regions where steric and electrostatic modifications are likely to enhance activity. mdpi.com Such insights are invaluable for guiding the synthesis of more potent and selective compounds. The development of solid-phase synthesis strategies for benzazepine derivatives has been instrumental in creating libraries for screening against targets like G-protein coupled receptors (GPCRs). acs.org

Prediction of Intermolecular Interactions

Computational and theoretical investigations are pivotal in predicting and understanding the non-covalent forces that govern the molecular recognition and supramolecular assembly of this compound. These studies provide detailed insights into the nature, strength, and geometry of its intermolecular interactions, which are crucial for its behavior in various chemical and biological environments.